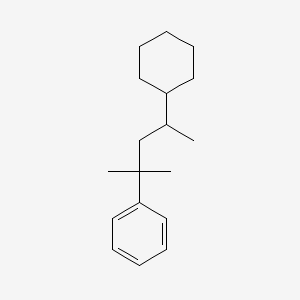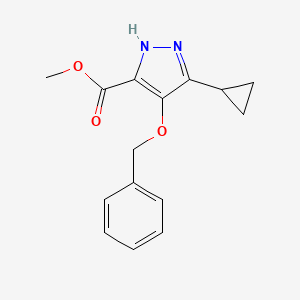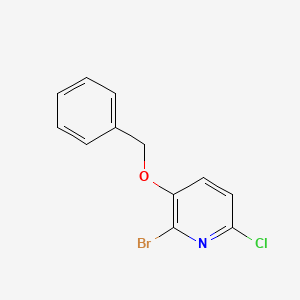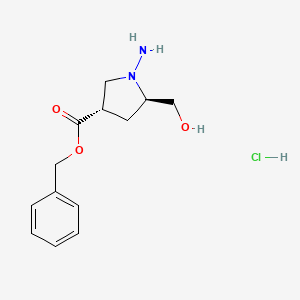
Sulfide, bis(3-triethoxysilylpropyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(3-triethoxysilylpropyl): , also known as bis[3-(triethoxysilyl)propyl] tetrasulfide, is an organosulfur compound with the formula S₄[C₃H₆Si(OEt)₃]₂. This compound consists of two trialkoxysilyl propyl groups linked by a polysulfide chain. It is commonly used as a coupling agent and reinforcing filler in the rubber industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of bis[3-(triethoxysilyl)propyl] tetrasulfide typically involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide. The reaction proceeds as follows:
Na2S4+2ClC3H6Si(OEt)3→S4[C3H6Si(OEt)3]2+2NaCl
This reaction is carried out in an anhydrous ethanol medium with sodium as a catalyst .
Industrial Production Methods: : Industrially, the compound is produced using waterless sodium sulfide, sulfur, and chloropropyl triethoxysilane as raw materials. Sodium is used as a catalyst, and ethanol serves as the reaction medium. The process involves synthesizing a sodium polysulfide intermediate, followed by the addition of chloropropyl triethoxysilane to form the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Bis[3-(triethoxysilyl)propyl] tetrasulfide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can undergo condensation reactions, forming siloxane bonds.
Reduction: The polysulfide chain can be reduced to thiols.
Vulcanization: The polysulfide groups can participate in vulcanization reactions with rubber.
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and reducing agents for reduction reactions. Vulcanization typically requires heat and sulfur .
Major Products: : The major products formed from these reactions include siloxane networks from condensation, thiols from reduction, and cross-linked rubber from vulcanization .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, bis[3-(triethoxysilyl)propyl] tetrasulfide is used as a precursor for synthesizing mesoporous organosilicas. It also serves as a coupling agent to improve the adhesion between inorganic fillers and organic polymers .
Biology and Medicine: : While its applications in biology and medicine are limited, the compound’s ability to form stable siloxane bonds makes it a potential candidate for developing biocompatible materials .
Industry: : The compound is widely used in the rubber industry as a reinforcing filler and crosslinking agent. It enhances the mechanical properties of rubber, such as tensile strength, tear resistance, and abrasion resistance. It is also used to improve the corrosion resistance of metal surfaces .
Mecanismo De Acción
Molecular Targets and Pathways: : The compound exerts its effects primarily through the formation of siloxane bonds and polysulfide linkages. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to form siloxane bonds. These bonds enhance the adhesion between inorganic fillers and organic polymers. The polysulfide groups participate in vulcanization reactions, forming cross-linked networks that improve the mechanical properties of rubber .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include bis[3-(triethoxysilyl)propyl] disulfide and bis[3-(triethoxysilyl)propyl] trisulfide. These compounds differ in the length of the polysulfide chain.
Uniqueness: : Bis[3-(triethoxysilyl)propyl] tetrasulfide is unique due to its four-sulfur polysulfide chain, which provides a balance between reactivity and stability. This makes it particularly effective as a coupling agent and reinforcing filler in rubber applications .
Propiedades
Número CAS |
60764-86-5 |
|---|---|
Fórmula molecular |
C18H42O6SSi2 |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
triethoxy-[3-(3-triethoxysilylpropylsulfanyl)propyl]silane |
InChI |
InChI=1S/C18H42O6SSi2/c1-7-19-26(20-8-2,21-9-3)17-13-15-25-16-14-18-27(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |
Clave InChI |
ZRKGYQLXOAHRRN-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)





![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)




